molecular formula C10H17N B12855938 (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B12855938
M. Wt: 151.25 g/mol
InChI Key: VZDOAGOKIUOLFX-XNWIYYODSA-N
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Description

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is a bicyclic amine featuring a 7-azabicyclo[4.1.0]heptane core with a methyl group at position 1 and a prop-1-en-2-yl substituent at position 4 (R-configuration). This compound is synthetically accessible via tosylation of its parent aziridine intermediate using p-toluenesulfonyl chloride and pyridine, yielding (4R)-1-methyl-4-(prop-1-en-2-yl)-7-tosyl-7-azabicyclo[4.1.0]heptane as a stable derivative . The bicyclo[4.1.0] framework introduces ring strain and stereochemical complexity, making it valuable in medicinal chemistry and catalysis.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H17N/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9,11H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1

InChI Key

VZDOAGOKIUOLFX-XNWIYYODSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC2(C(C1)N2)C

Canonical SMILES

CC(=C)C1CCC2(C(C1)N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanol derivative with a nitrogen-containing reagent, followed by cyclization to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Bicyclic Amines with Varying Ring Systems

7-Azabicyclo[2.2.1]heptane Derivatives
  • Structural Features: The [2.2.1] bicyclic system (norbornane analog) has higher ring strain compared to [4.1.0], leading to distinct reactivity. For example, (1S,2R,4R)-N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives form non-planar amide bonds, enabling applications as constrained proline analogs in peptide mimetics .
  • Synthesis : Prepared via Diels-Alder reactions or epimerization, as seen in the conversion of exo-formyl derivatives to endo isomers using triethylamine .
  • Applications: Used in NO/NO₃⁻ donors due to non-planar N-nitrosamine configurations .
4-Thia-1-azabicyclo[3.2.0]heptane
  • Structural Features : Incorporates a sulfur atom, altering electronic properties. Example: Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, a β-lactam antibiotic precursor .
  • Properties : Enhanced stability against enzymatic hydrolysis compared to all-nitrogen bicyclic systems.

Substituent Variations in 7-Azabicyclo[4.1.0]heptane Derivatives

7-Tosyl-7-azabicyclo[4.1.0]heptane
  • Structure : Lacks the methyl and prop-1-en-2-yl groups but includes a tosyl group on nitrogen.
  • Properties : Melting point = 55–56°C; density = 1.257 g/cm³; pKa = -6.46, indicating strong electron-withdrawing effects .
  • Synthesis : Tosylation of the parent aziridine under basic conditions .
7-Azabicyclo[4.1.0]heptane with Heteroatom Replacements
  • 7-Oxabicyclo[4.1.0]heptane : Replacing nitrogen with oxygen (e.g., (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane) reduces basicity and alters ring-opening reactivity .

Functional Group Modifications

  • N-Acylated Derivatives: 7-Azabicyclo[4.1.0]heptan-7-yl(thiazol-4-yl)methanone, synthesized via acylation with 4-thiazolecarboxylic acid, exhibits enhanced solubility and bioactivity .
  • Boc-Protected Derivatives : (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane (MW = 211.26) serves as a stable intermediate for peptide coupling .

Data Tables: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Bicyclic System Key Substituents Melting Point (°C) Density (g/cm³) References
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane C10H15N 149.23 [4.1.0] Methyl, prop-1-en-2-yl N/A N/A
7-Tosyl-7-azabicyclo[4.1.0]heptane C13H17NO2S 251.34 [4.1.0] Tosyl 55–56 1.257
(1S,2R,4R)-N-Benzoyl-7-azabicyclo[2.2.1]heptane C14H15NO2 229.27 [2.2.1] Benzoyl N/A N/A
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivative C7H10N2O3S 202.23 [3.2.0] Carboxylic acid, thia N/A N/A
(1R,4R,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane C10H16O 152.23 [4.1.0] Methyl, prop-1-en-2-yl, oxygen N/A N/A

Key Research Findings

Reactivity : The [4.1.0] system undergoes regioselective ring-opening reactions, while [2.2.1] derivatives favor epimerization or Diels-Alder cycloadditions .

Pharmacological Potential: Non-planar amides in [2.2.1] systems show promise as NO donors, whereas [4.1.0] derivatives are explored as intermediates for bioactive molecules .

Synthetic Utility : Tosylated [4.1.0] derivatives serve as protective intermediates, enabling further functionalization .

Biological Activity

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane, also referred to by its CAS number 55854-40-5, is a bicyclic compound with significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula for (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is C10H17NC_{10}H_{17}N, and it has a molecular weight of approximately 151.25 g/mol. The compound's structure features a bicyclic framework that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10H17NC_{10}H_{17}N
Molecular Weight151.25 g/mol
CAS Number55854-40-5

Pharmacological Effects

Research indicates that (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane exhibits various pharmacological activities, including:

  • Anticholinergic Activity : The compound has shown potential as an antagonist at muscarinic acetylcholine receptors, which could be beneficial in treating conditions like motion sickness and certain types of nausea.
  • CNS Effects : Preliminary studies suggest that it may have central nervous system (CNS) effects, potentially influencing mood and cognition.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study conducted on neuronal cell lines indicated that (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane could inhibit neuronal excitability, suggesting a role in managing neurological disorders.
  • Animal Models : Research involving animal models has demonstrated that administration of this compound can reduce symptoms associated with anxiety and depression, indicating its potential as a therapeutic agent.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may modulate neurotransmitter release, particularly affecting dopamine and serotonin pathways.

Toxicity and Safety Profile

While the pharmacological potential is promising, safety assessments are crucial. Data regarding the toxicity of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is limited; however, preliminary toxicity studies suggest that it has a relatively low toxicity profile at therapeutic doses.

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